molecular formula C17H27N5O B5541197 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5541197
M. Wt: 317.4 g/mol
InChI Key: WGTBEECUJDJWQV-UHFFFAOYSA-N
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Description

"4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" is a complex chemical compound, part of a broader class of pyrimidine derivatives, which have been extensively studied for various pharmacological properties. This compound is specifically synthesized for its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of various precursors under different reaction conditions. For instance, Sondhi et al. (2007) describe the synthesis of a range of pyrimidine derivatives by condensation of 4-isothiocyanato-4-methylpentan-2-one with different amines, including 1-(3-aminopropyl)-2-pyrrolidinone (Sondhi et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using various spectroscopic techniques such as FT-IR, (1)H NMR, MS, and elemental analysis. These methods help in confirming the molecular structure and identifying key functional groups in the compound.

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical reactions and properties. The functional groups attached to the pyrimidine ring, such as the piperazine and pyrrolidine moieties, play a crucial role in determining these properties. For example, the introduction of piperazine rings has been associated with the development of compounds with anti-inflammatory and analgesic activities, as discussed by Sondhi et al. (2007) (Sondhi et al., 2007).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A series of new 4-piperazinopyrimidines with a methylthio substituent in the pyrimidine ring were synthesized. Pharmacological screening of these compounds showed properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).

Anti-Inflammatory and Analgesic Activities

  • Pyrimidine derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. One of the compounds showed comparable anti-inflammatory activity and better analgesic activity than the standard drug (Sondhi et al., 2007).

Radiopharmaceutical Applications

  • The synthesis of a compound for imaging dopamine D4 receptors was achieved using electrophilic fluorination of a precursor. This synthesis is relevant for radiopharmaceutical applications (Eskola et al., 2002).

Ligands for Receptors

  • New hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety were prepared. These compounds are intended for pharmacological investigation for their affinity towards various receptors, including 5-HT1A, 5-HT2A, and alpha1 adrenergic receptor (Herold et al., 2004).

Antibacterial Agents

  • A series of pyrido(2,3-d)pyrimidine antibacterial agents were prepared, showing significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This indicates potential applications in the development of new antibacterial drugs (Matsumoto & Minami, 1975).

Antagonists for Platelet Aggregation

  • Piperazinyl-glutamate-pyrimidines were synthesized as potent P2Y12 antagonists for the inhibition of platelet aggregation. These compounds show promise in the development of treatments for conditions involving abnormal platelet aggregation (Parlow et al., 2009).

Biocidal Agents

  • Isomeric structures of pyrimido[2,1-c][1,2,4]triazines were synthesized and evaluated as antimicrobial agents. One compound exhibited highly biocidal effects, indicating potential applications in antimicrobial treatments (El‐mahdy & Abdel-Rahman, 2011).

Platelet-Activating Factor Antagonists

  • A series of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives were synthesized as potent, orally active platelet-activating factor antagonists. These compounds show potential for the treatment of conditions related to abnormal platelet function (Carceller et al., 1996).

properties

IUPAC Name

3-methyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-14(2)13-16(23)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-3-4-8-22/h5-6,14H,3-4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTBEECUJDJWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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